molecular formula C27H30FN5O2 B2908261 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 863557-72-6

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2908261
CAS No.: 863557-72-6
M. Wt: 475.568
InChI Key: YMTUFCXNPBMDFD-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound that features a combination of fluorophenyl, piperazine, pyridine, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorophenylpiperazine and pyridine derivatives. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography would be used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents like ethanol, methanol, or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe to investigate cellular processes or as a potential lead compound for drug development.

Medicine

In medicine, N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide might be explored for its pharmacological properties. It could be tested for activity against various diseases or conditions, such as neurological disorders or cancers.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might make it suitable for specific industrial applications requiring high-performance materials.

Mechanism of Action

The mechanism of action of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide include other piperazine derivatives, fluorophenyl compounds, and oxalamide-based molecules. Examples include:

  • 4-(4-Fluorophenyl)piperazine
  • N-(4-Methylbenzyl)oxalamide
  • Pyridine-based ligands

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that might not be possible with simpler or less functionalized compounds.

Properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN5O2/c1-20-4-6-21(7-5-20)17-30-26(34)27(35)31-19-25(22-3-2-12-29-18-22)33-15-13-32(14-16-33)24-10-8-23(28)9-11-24/h2-12,18,25H,13-17,19H2,1H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTUFCXNPBMDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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